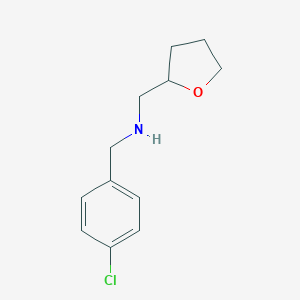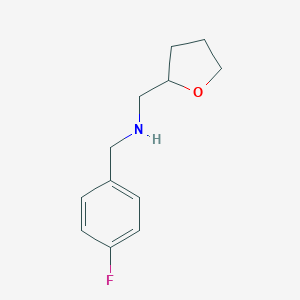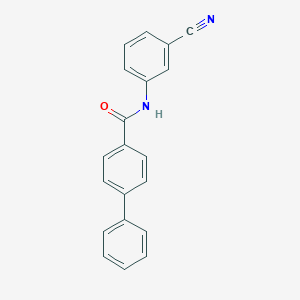
N-(3-Cyanophenyl)-4-phenyl-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyanophenyl)-4-phenyl-benzamide is a chemical compound that is widely used in scientific research. It is commonly referred to as CPB and is a member of the benzamide family of compounds. CPB has a wide range of applications, particularly in the field of medicinal chemistry. In
作用机制
The exact mechanism of action of CPB is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer cell growth. CPB has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the activity of histone deacetylase (HDAC), a protein involved in the regulation of gene expression.
Biochemical and Physiological Effects:
CPB has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. CPB has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, CPB has been shown to improve cognitive function in animal models of Alzheimer's disease and other neurodegenerative disorders.
实验室实验的优点和局限性
CPB has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial sources. CPB is also stable under a wide range of conditions, making it easy to handle and store. However, CPB has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in certain assays. Additionally, CPB can be toxic at high concentrations, which can limit its use in cell-based assays.
未来方向
There are several future directions for research on CPB. One area of interest is the development of more potent and selective inhibitors of COX-2 and HDAC. Another area of interest is the investigation of CPB's potential as a treatment for other neurodegenerative disorders, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Additionally, further research is needed to fully understand the mechanism of action of CPB and its potential for use in combination therapies for cancer and other diseases.
合成方法
CPB can be synthesized using a variety of methods. The most common method involves the reaction of 3-cyanophenylboronic acid with 4-bromoacetophenone in the presence of a palladium catalyst. The resulting intermediate is then reacted with an amine to form the final product, N-(3-Cyanophenyl)-4-phenyl-benzamide.
科学研究应用
CPB has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. CPB has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
属性
CAS 编号 |
5320-08-1 |
|---|---|
产品名称 |
N-(3-Cyanophenyl)-4-phenyl-benzamide |
分子式 |
C20H14N2O |
分子量 |
298.3 g/mol |
IUPAC 名称 |
N-(3-cyanophenyl)-4-phenylbenzamide |
InChI |
InChI=1S/C20H14N2O/c21-14-15-5-4-8-19(13-15)22-20(23)18-11-9-17(10-12-18)16-6-2-1-3-7-16/h1-13H,(H,22,23) |
InChI 键 |
OYJKUFGBFGDLQD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



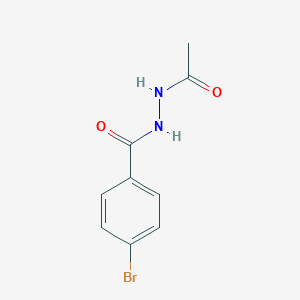
![methyl N-[[(Z)-indol-3-ylidenemethyl]amino]carbamate](/img/structure/B185530.png)
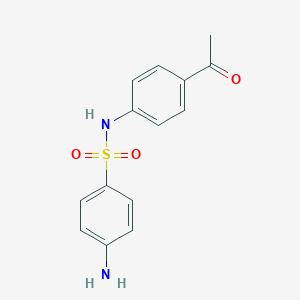

![2-[(2,4,5-Trichlorophenyl)carbamoyl]benzoic acid](/img/structure/B185537.png)

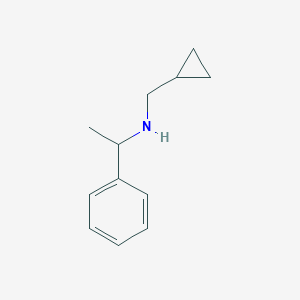

![{2-[(2,5-Dimethyl-phenylamino)-methyl]-phenyl}-methanol](/img/structure/B185544.png)


